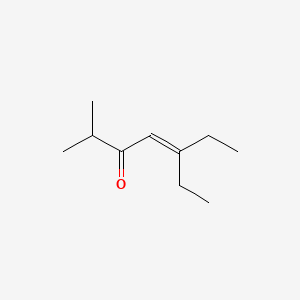

5-Ethyl-2-methyl-4-hepten-3-one

Description

Contextualization of Alpha,Beta-Unsaturated Ketones

Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mefiveable.me This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique chemical properties and reactivity to the molecule. fiveable.me The conjugation leads to increased stability and influences the molecule's spectroscopic properties. fiveable.mersc.org

The reactivity of α,β-unsaturated ketones is distinct from that of simple ketones or alkenes. uobabylon.edu.iq The carbonyl group, being electron-withdrawing, polarizes the conjugated system, making the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.mebrainkart.com This vinylogous reactivity allows for 1,4-addition reactions, also known as conjugate or Michael additions, in addition to the typical 1,2-additions seen at the carbonyl carbon. brainkart.compressbooks.pub This dual reactivity makes enones versatile building blocks in organic synthesis. fiveable.me

Nomenclature and Structural Characteristics of 5-Ethyl-2-methyl-4-hepten-3-one

The systematic IUPAC name for the compound is 5-ethyl-2-methylhept-4-en-3-one. nih.gov The name precisely describes its molecular structure: a seven-carbon chain ("hept") with a double bond at the fourth carbon ("4-en") and a ketone carbonyl group at the third carbon ("3-one"). Substituents include an ethyl group at the fifth carbon and a methyl group at the second carbon.

Structural Features:

Parent Chain: Heptane

Functional Groups: Ketone (at C3), Alkene (at C4)

Substituents: Ethyl (at C5), Methyl (at C2)

Molecular Formula: C₁₀H₁₈O nih.gov

The presence of the double bond allows for the possibility of E/Z isomerism. The specific stereochemistry around the double bond would be designated as (E)- or (Z)- in a more detailed name, such as (E)-5-ethyl-2-methylhept-5-en-3-one. nih.gov

| Property | Value |

| IUPAC Name | 5-ethyl-2-methylhept-4-en-3-one nih.gov |

| CAS Number | 49833-96-7 nih.gov |

| Molecular Formula | C₁₀H₁₈O nih.gov |

| Molecular Weight | 154.25 g/mol nih.gov |

Historical Development of Research on Enones and Related Structures

The study of α,β-unsaturated carbonyl compounds has a rich history. Early investigations into their reactivity laid the groundwork for many fundamental concepts in organic chemistry. A pivotal moment was the discovery of the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds by Arthur Michael in 1887. rsc.org This reaction, now known as the Michael addition, became a cornerstone of carbon-carbon bond formation. rsc.org

The development of synthetic methodologies to access enones, such as the aldol (B89426) condensation, further propelled their importance. uobabylon.edu.iqncert.nic.in The aldol reaction, which forms β-hydroxy carbonyl compounds, can be followed by a dehydration step to yield α,β-unsaturated aldehydes and ketones. fiveable.mencert.nic.in This two-step sequence, known as the aldol condensation, remains a widely used method for enone synthesis. ncert.nic.in

Over the years, research has continued to expand the synthetic utility of enones. The Stork enamine reaction, for instance, utilizes enamines as nucleophiles for condensation with enones. fiveable.me More contemporary research focuses on developing novel catalytic methods, such as nickel-catalyzed reductive acylation of vinyl electrophiles, for the efficient synthesis of enones. chemistryviews.org The ongoing exploration of enone chemistry underscores their enduring significance in the field of organic synthesis. cancer.gov

Structure

3D Structure

Properties

CAS No. |

49833-96-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

5-ethyl-2-methylhept-4-en-3-one |

InChI |

InChI=1S/C10H18O/c1-5-9(6-2)7-10(11)8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

UVQXYCRUJXLCFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)C(C)C)CC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 2 Methyl 4 Hepten 3 One and Its Stereoisomers

Classical Approaches in Enone Synthesis

Traditional methods for synthesizing α,β-unsaturated ketones, or enones, form the foundation for producing compounds like 5-Ethyl-2-methyl-4-hepten-3-one. These techniques are valued for their reliability and are well-documented in the field of organic chemistry.

Aldol (B89426) Condensation Pathways and Dehydration Mechanisms

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. libretexts.org

In the context of synthesizing this compound, a crossed or mixed aldol condensation would be employed. libretexts.org This would likely involve the reaction of the enolate of 2-pentanone with isobutyraldehyde. The subsequent dehydration of the aldol addition product under either acidic or basic conditions leads to the formation of the conjugated enone. libretexts.org The reaction's success often depends on carefully chosen conditions to favor the desired crossed product over self-condensation products. libretexts.org

A general representation of this pathway is the reaction of a β-ketoacid with an aldehyde in an aqueous medium, which, after decarboxylation and dehydration, yields the α,β-unsaturated ketone. acs.org

Grignard Reagent Based Syntheses and Subsequent Transformations

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles widely used for forming carbon-carbon bonds. byjus.com Their reaction with α,β-unsaturated ketones can result in either 1,2-addition (direct attack at the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). stackexchange.com While Grignard reagents typically favor 1,2-addition to enones, the use of organocuprates, often prepared from Grignard reagents, can promote 1,4-addition. stackexchange.com

For the synthesis of this compound, a multi-step approach could be envisioned. One possibility involves the reaction of a Grignard reagent with an appropriate enaminone, which has been shown to produce α,β-unsaturated ketones in good yields. tandfonline.com Another strategy could involve the conjugate addition of a suitable Grignard reagent to a simpler enone, followed by further modifications. acs.org

Oxidation Reactions in the Synthesis of Carbonyl Compounds

The oxidation of alcohols is a cornerstone of carbonyl compound synthesis. wikipedia.org Secondary alcohols can be oxidized to produce ketones. byjus.comlibretexts.org This transformation is a key step in many synthetic routes leading to enones.

To synthesize this compound, a precursor secondary alcohol, 5-ethyl-2-methyl-4-hepten-3-ol, could be oxidized. A variety of oxidizing agents can be employed for this purpose, including:

Chromium-based reagents: such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and potassium dichromate. libretexts.orglscollege.ac.in PCC is known for its milder nature, allowing for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.org

Dess-Martin periodinane: a mild oxidant that converts alcohols to aldehydes or ketones at room temperature. lscollege.ac.in

Swern oxidation: utilizes oxalyl chloride and dimethyl sulfoxide, followed by a hindered base like triethylamine. lscollege.ac.in

The choice of oxidant depends on factors like the presence of other functional groups in the molecule and the desired reaction conditions.

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry increasingly focuses on the development of methods that offer high levels of stereocontrol, enabling the synthesis of specific enantiomers or diastereomers of a target molecule.

Chemoenzymatic Transformations for Enantioenriched Products

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to produce chiral molecules. cabidigitallibrary.org Enzymes, being inherently chiral, can catalyze reactions with high enantio- and regioselectivity. cabidigitallibrary.org

For the synthesis of chiral enones, chemoenzymatic approaches often involve the use of enzymes like lipases or dehydrogenases. cabidigitallibrary.orgresearchgate.net For instance, a chiral diol, produced through microbial oxidation, can be chemically transformed into a series of chiral enones. researchgate.net Another strategy involves the enzymatic hydrolysis of an α'-acetoxy enone to yield an enantioenriched hydroxy enone. metu.edu.tr These chiral building blocks are valuable for the total synthesis of complex natural products. researchgate.net

| Enzymatic Strategy | Outcome | Potential Application |

| Microbial Oxidation | Production of chiral diols | Precursors for chiral enones |

| Enzymatic Hydrolysis | Enantioenriched hydroxy enones | Synthesis of bioactive compounds |

| Enzymatic Desymmetrization | Access to all-carbon quaternary stereocenters | Asymmetric synthesis of complex molecules dntb.gov.ua |

Asymmetric Synthesis of Chiral Enones

Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. mdpi.com This can be achieved through various methods, including the use of chiral catalysts, auxiliaries, or reagents.

In the context of enone synthesis, asymmetric catalysis has emerged as a powerful tool. cabidigitallibrary.org For example, the enantioselective conjugate addition of Grignard reagents to cyclic enones can be catalyzed by copper complexes with chiral ligands, such as Taniaphos or Josiphos, to produce chiral enolates with high enantiomeric purity. acs.org These enolates can then be trapped with various electrophiles in a one-pot reaction.

Formal Annulation and Cycloaddition Reactions for Carbocyclic Systems

The construction of carbocyclic frameworks, fundamental to many complex organic molecules, often employs annulation and cycloaddition reactions. These strategies allow for the efficient formation of rings by combining multiple reactants in a single, often cascade, process. Formal [n+m] cycloadditions, where 'n' and 'm' refer to the number of atoms contributed by each reactant to the new ring, are powerful tools in synthetic chemistry. nih.govcapes.gov.br

For the synthesis of cyclic ketones and related structures, formal [4+1] annulation reactions represent a significant methodology for creating five-membered rings. nih.govacs.org These reactions typically involve a four-atom component reacting with a one-atom synthon. nih.gov While direct application of these specific annulation strategies for the synthesis of an acyclic enone like this compound is not the primary route, the principles are crucial in generating potential cyclic precursors which can be subsequently modified.

Other cycloaddition strategies, such as the [4+4] annulation for producing eight-membered carbocycles, demonstrate the versatility of these methods in organic synthesis. nih.gov This particular strategy can proceed through a cascade of pericyclic processes, including a [4+2] cycloaddition followed by an electrocyclic ring opening, to form complex cyclic systems. nih.gov Although these methods are generally applied to the synthesis of more complex cyclic molecules, the underlying principles of controlled bond formation are relevant to the strategic assembly of highly substituted acyclic structures as well.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, selectivity, and environmental impact of a synthetic route are heavily dependent on the chosen reaction conditions and catalyst systems. Optimizing these parameters is a critical phase in chemical process development, aiming to maximize yield, minimize byproducts, and adhere to the principles of sustainable chemistry.

Exploration of Lewis Acid Catalysis in Enone Formation

Lewis acid catalysis is a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of carbonyl compounds, including α,β-unsaturated ketones (enones). Lewis acids function by activating substrates, typically by coordinating to a lone pair of electrons on a heteroatom like oxygen. This activation can enhance the electrophilicity of a carbonyl group, facilitating nucleophilic attack, or promote the formation of enolates.

In the context of synthesizing enones similar to this compound, key reactions such as aldol condensations and acylation reactions are prime candidates for Lewis acid catalysis. For instance, in the synthesis of the structurally related flavor compound (S)-5-methylhept-2-en-4-one, magnesium chloride (MgCl₂), a Lewis acid, is used to mediate the reaction between a potassium ethyl malonate and an acid derivative, a crucial step in building the carbon skeleton. mdpi.com

The choice of Lewis acid can significantly influence the outcome of a reaction, affecting yield, stereoselectivity, and reaction time.

Table 1: Role of Lewis Acids in Key Enone Synthesis Reactions

| Reaction Type | Lewis Acid Example | Role of Lewis Acid | Potential Outcome |

|---|---|---|---|

| Aldol Condensation | TiCl₄, BF₃·OEt₂ | Activates the carbonyl electrophile towards attack by an enol or enolate. | Promotes C-C bond formation; can influence stereoselectivity. |

| Claisen-Schmidt Condensation | AlCl₃, Sc(OTf)₃ | Enhances the electrophilicity of the aldehyde partner. | Facilitates condensation between an enolizable ketone and a non-enolizable aldehyde. |

Solvent Effects and Green Chemistry Principles in Synthesis

The selection of solvents and adherence to green chemistry principles are increasingly important in modern chemical synthesis. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The ideal solvent is one that is effective for the reaction, non-toxic, derived from renewable resources, and easily recyclable. academie-sciences.fr

In synthesizing natural products and flavor compounds like enones, there is a significant push towards developing "green and scalable" alternatives to traditional methods. mdpi.comresearchgate.net This often involves:

Avoiding Hazardous Reagents: Replacing toxic reagents, such as those based on chromium, with more benign alternatives. mdpi.comresearchgate.net

Minimizing Solvent Use: Where possible, reactions can be run under solvent-free conditions, which aligns with the principles of green chemistry. academie-sciences.fr

Improving Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Chemoenzymatic methods and the use of aqueous buffer systems also represent a significant step towards greener synthesis, as they often operate under mild conditions and reduce the need for volatile organic solvents. mdpi.comresearchgate.net

Table 2: Comparison of Traditional vs. Green Solvents in Organic Synthesis

| Property | Traditional Solvents (e.g., DCM, Chloroform) | Green Solvents (e.g., Water, Ethanol, Ethyl Acetate) |

|---|---|---|

| Source | Typically petrochemical-based. | Often renewable (e.g., bio-ethanol). |

| Toxicity | Often carcinogenic, toxic, and environmentally persistent. nih.gov | Generally lower toxicity and biodegradable. academie-sciences.fr |

| Environmental Impact | Contribute to volatile organic compound (VOC) emissions; can be ozone-depleting. | Lower environmental footprint. |

| Safety | High flammability and/or toxicity risks. | Generally safer to handle, though flammability can still be a concern. |

Chemical Reactivity and Transformation Pathways of 5 Ethyl 2 Methyl 4 Hepten 3 One

Electrophilic and Nucleophilic Additions to the Enone System

The conjugated enone system of 5-ethyl-2-methyl-4-hepten-3-one possesses two primary electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) attacks by nucleophiles.

Nucleophilic Addition:

Nucleophilic addition is a principal reaction pathway for α,β-unsaturated ketones. The mode of addition, whether 1,2- or 1,4-, is largely determined by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct attack at the carbonyl carbon (1,2-addition). In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), enamines, and enolates, preferentially attack the β-carbon in a conjugate or Michael-type addition. masterorganicchemistry.comacs.org

For this compound, the steric bulk around the β-carbon due to the ethyl group can influence the accessibility of this site to nucleophiles. However, conjugate addition is still a significant pathway, particularly with less sterically demanding soft nucleophiles. nih.gov

Table 1: Predicted Outcomes of Nucleophilic Addition to this compound

| Nucleophile | Predicted Major Product | Reaction Type |

| Methyllithium (CH₃Li) | 5-Ethyl-2,3-dimethyl-4-hepten-3-ol | 1,2-Addition |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 5-Ethyl-2,4-dimethyl-3-heptanone | 1,4-Conjugate Addition |

| Diethyl malonate (in presence of a base) | Diethyl 2-(3-ethyl-5-methyl-4-oxohexyl)malonate | Michael Addition |

Electrophilic Addition:

The carbon-carbon double bond in α,β-unsaturated ketones is generally less reactive towards electrophiles compared to simple alkenes due to the electron-withdrawing effect of the carbonyl group. When electrophilic addition does occur, the regioselectivity is governed by the formation of the most stable carbocation intermediate. Attack of an electrophile (like H⁺ from an acid) at the carbonyl oxygen is followed by the addition of the nucleophile to the β-carbon.

Isomerization Studies, Including Geometric and Positional Isomerism

Isomerization represents a key transformation for this compound, involving both the geometry of the double bond and its position within the carbon skeleton.

Geometric Isomerism:

The presence of a trisubstituted double bond in this compound allows for the existence of geometric isomers, specifically the (E) and (Z) forms. The relative stability of these isomers is influenced by steric interactions between the substituents on the double bond. Generally, the (E)-isomer, where the larger groups are on opposite sides of the double bond, is thermodynamically more stable. chemicalbull.com Isomerization between the (E) and (Z) forms can often be achieved through photochemical methods or by catalysis with acid or a transition metal complex. nih.govrsc.org

Positional Isomerism:

Under acidic or basic conditions, the double bond in an α,β-unsaturated ketone can migrate to the β,γ-position to form a non-conjugated isomer. This isomerization is a reversible process, with the equilibrium typically favoring the more thermodynamically stable conjugated α,β-isomer. The driving force for the preference of the α,β-isomer is the extended conjugation of the double bond with the carbonyl group. wikipedia.org For this compound, this would involve the formation of 5-ethyl-2-methyl-5-hepten-3-one.

Photochemical Reactions of Conjugated Enones

The photochemistry of conjugated enones is a rich and complex field, often leading to the formation of intricate cyclic structures. Upon absorption of ultraviolet light, this compound can undergo excitation to a singlet or triplet state, which can then participate in various photochemical reactions. acs.orgmagadhmahilacollege.org

A common photochemical reaction for enones is the [2+2] cycloaddition with an alkene to form a cyclobutane (B1203170) ring. scripps.edu The regiochemistry and stereochemistry of this reaction are often predictable. In the case of this compound, irradiation in the presence of an alkene like ethylene (B1197577) would be expected to yield a cyclobutane adduct. The stereochemistry of the product would depend on the reaction conditions and the nature of the excited state involved.

Another potential photochemical pathway is the Paternò-Büchi reaction, which is the [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane. acs.org However, for enones, intermolecular [2+2] cycloaddition at the C=C bond is often the more dominant pathway. nih.gov

Derivatization and Functionalization for Analog Preparation

The functional groups present in this compound, namely the ketone and the alkene, provide handles for various derivatization reactions to prepare a range of analogs. Such analogs are often synthesized for structure-activity relationship studies, particularly in the context of flavor and fragrance chemistry, as this compound is structurally related to filbertone (B1242023) (5-methyl-2-hepten-4-one), a key flavor component of hazelnuts. researchgate.netnih.govmdpi.com

The carbonyl group can be converted into other functional groups. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) would yield the corresponding allylic alcohol, 5-ethyl-2-methyl-4-hepten-3-ol. The Wittig reaction provides a method to convert the carbonyl group into a new carbon-carbon double bond, allowing for the extension of the carbon chain and the synthesis of various diene structures. rsc.orgresearchgate.net

Derivatization is also a key strategy for the analysis of ketones. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and Girard's reagents react with the carbonyl group to form stable, crystalline derivatives (hydrazones) that can be readily characterized. libretexts.orgnih.govresearchgate.netthermofisher.com

Table 2: Examples of Derivatization Reactions for Analog Preparation

| Reagent | Functional Group Transformation | Product Class |

| Sodium borohydride (NaBH₄) | Ketone to secondary alcohol | Allylic alcohol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ketone to alkene | Diene |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone to hydrazone | Hydrazone |

| Ethylene glycol (acid catalyst) | Ketone to ketal | Ketal |

These derivatization reactions highlight the versatility of this compound as a starting material for the synthesis of a diverse array of related compounds with potentially interesting chemical and biological properties. mdpi.com

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 2 Methyl 4 Hepten 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy serves as a powerful tool for the structural analysis of 5-Ethyl-2-methyl-4-hepten-3-one, providing detailed information about the connectivity and spatial arrangement of atoms. The presence of a stereocenter at the C2 position and the potential for E/Z isomerism around the C4-C5 double bond make NMR indispensable for a complete stereochemical assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound offers a wealth of information. The chemical shift of the vinyl proton at C4 is highly indicative of the geometry of the double bond. In the E-isomer, this proton is expected to appear at a higher chemical shift (downfield) compared to the Z-isomer due to the anisotropic effect of the carbonyl group.

The isopropyl group at C2 gives rise to a characteristic doublet for the two methyl groups and a septet for the methine proton. The ethyl group attached to the double bond at C5 will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The coupling constants (J values) between these protons are crucial for confirming their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (C1) | ~1.1 | Doublet |

| CH (C2) | ~2.8 | Septet |

| CH (C4) | ~6.1 | Singlet/Triplet |

| CH₂ (C6) | ~2.2 | Quartet |

| CH₃ (C7) | ~1.0 | Triplet |

| CH₃ (on ethyl) | ~1.1 | Triplet |

Note: Predicted values are based on standard additive models and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR and Deuterium (B1214612) Isotope Effects

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon (C3) is the most deshielded, appearing in the range of 190-220 ppm. The sp² hybridized carbons of the double bond (C4 and C5) will resonate between 100-150 ppm. The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum.

Deuterium isotope effects on ¹³C NMR chemical shifts can be a subtle but powerful tool for structural and bonding analysis. Substitution of a proton with deuterium can cause small changes in the chemical shifts of nearby carbons. These isotope effects are transmitted through bonds and space and can provide information about hyperconjugation and steric interactions, which can aid in the assignment of stereochemistry.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~18 |

| C2 | ~45 |

| C3 | ~205 |

| C4 | ~130 |

| C5 | ~155 |

| C6 | ~25 |

| C7 | ~13 |

| Methyl (on ethyl) | ~14 |

Note: Predicted values are based on standard additive models and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the C2-proton and the C1-protons, as well as between the protons of the ethyl group (C6 and C7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded protons and carbons. This is invaluable for assigning each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and for piecing together the carbon skeleton. For instance, correlations from the C1 methyl protons to the C2 and C3 carbons would be expected, as would correlations from the vinyl proton at C4 to C3 and C5.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically found around 1715 cm⁻¹. The C=C double bond stretch will appear in the region of 1600-1680 cm⁻¹. The exact position of this peak can give clues about the conjugation and substitution around the double bond. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl and vinyl protons.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1705-1725 | Strong |

| C=C (Alkene) | 1600-1680 | Medium to Weak |

| C-H (sp²) | 3000-3100 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. Similarly, the C-C skeletal vibrations can be more readily observed in the Raman spectrum, providing a more complete picture of the molecular framework. The carbonyl stretch is also observable in the Raman spectrum, though typically weaker than in the IR.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which knocks an electron off the molecule to form a positively charged molecular ion (M+•). chemguide.co.uk The molecular ion for this compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight. chemguide.co.uk Due to the high energy of the ionization process, the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps in identifying the molecule's structure. chemguide.co.uklibretexts.org

For this compound, an α,β-unsaturated ketone, fragmentation is expected to occur at specific bonds, influenced by the stability of the resulting carbocations and acylium ions. libretexts.org Key fragmentation pathways include cleavage alpha to the carbonyl group. The stability of the resulting fragments is a crucial factor; fragmentation that leads to more stable, substituted carbocations is generally favored. chemguide.co.uklibretexts.org

A primary fragmentation mechanism for ketones is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, which produces stable acylium ions ([R-C=O]+). libretexts.org For this compound, two such cleavages are possible:

Cleavage between C3 and C4, leading to an [CH(CH₃)₂CO]⁺ ion.

Cleavage between C2 and C3, leading to a larger fragment ion.

The relative abundance of these fragment ions in the mass spectrum provides structural information. The most abundant fragment ion forms the base peak in the spectrum. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govepa.gov In this method, the compound is first passed through a gas chromatograph, which separates it from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. epa.gov

After separation, the eluted compound directly enters the mass spectrometer for ionization and detection. epa.gov This coupling allows for the analysis of individual components of a complex mixture. The retention time from the GC provides one level of identification, while the mass spectrum from the MS provides definitive structural information. nist.gov The NIST Chemistry WebBook and PubChem databases contain entries for this compound, indicating its amenability to GC-MS analysis. nih.govnih.govnist.gov

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₁₈O. nih.govnih.gov HRMS can experimentally verify this formula by providing a highly accurate mass measurement. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Theoretical Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | nih.govnih.gov |

| Nominal Mass | 154 amu | nih.gov |

| Monoisotopic Mass | 154.135765193 Da | nih.govnih.gov |

The experimental determination of the monoisotopic mass to be within a few parts per million (ppm) of the calculated value would provide strong evidence for the molecular formula C₁₀H₁₈O.

Electronic Spectroscopy (UV-Vis) for Conjugation Assessment

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule that absorb light. jove.com The α,β-unsaturated ketone system in this compound constitutes a chromophore. fiveable.me

This conjugated system, where the carbon-carbon double bond is directly connected to the carbonyl group, allows for the delocalization of π-electrons. fiveable.me This extended conjugation results in characteristic absorption bands in the UV-Vis spectrum, corresponding to two primary electronic transitions: researchgate.net

A strong absorption band at a shorter wavelength due to a π → π* transition.

A weaker absorption band at a longer wavelength due to a n → π* transition.

The position of the maximum absorbance (λmax) for the π → π* transition can be predicted using the Woodward-Fieser rules for α,β-unsaturated ketones. jove.com These empirical rules start with a base value for a parent enone and add increments for various substituents on the double bond.

Table 2: Predicted UV Absorption for this compound

| Structural Feature | Wavelength Increment (nm) |

|---|---|

| Base Value (Acyclic enone) | 215 |

| α-substituent (Alkyl group) | +10 |

For this compound, the double bond is between C4 and C5. The carbonyl group is at C3.

The α-carbon (C4) has one alkyl substituent (a methyl group, if we consider the IUPAC name to be 5-ethyl-2,4-dimethyl-4-hepten-3-one, or no substituent directly on the double bond carbon in this compound).

The β-carbon (C5) has one ethyl group and is part of the larger carbon chain.

Assuming the structure is this compound, there is no substituent on the α-carbon (C4) and two alkyl substituents on the β-carbon (C5).

Base value: 215 nm

Two β-alkyl substituents (ethyl and the rest of the chain): 2 x 12 nm = 24 nm

Predicted λmax : 215 + 24 = 239 nm

The presence of absorption bands in this region of the UV spectrum would confirm the presence of the conjugated enone system. fiveable.meresearchgate.net

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. However, this technique requires the compound to be in a crystalline form. Since this compound is likely a liquid at room temperature, it cannot be directly analyzed by this method in its pure state.

To overcome this limitation, a crystalline derivative of the compound can be synthesized. For ketones, a common approach is to react the compound with a reagent such as 2,4-dinitrophenylhydrazine (B122626). This reaction typically produces a solid, highly colored, and crystalline 2,4-dinitrophenylhydrazone derivative.

Once suitable crystals of the derivative are grown, they can be subjected to X-ray diffraction analysis. This analysis would provide precise information on:

The exact connectivity of the atoms, confirming the carbon skeleton.

Bond lengths and angles within the molecule.

The stereochemistry of the molecule, including the configuration (E/Z) of the double bond.

While this technique is exceptionally powerful, a search of the current scientific literature did not yield any published X-ray crystallographic studies specifically for derivatives of this compound. The description above outlines the potential application of the method for unambiguous structural confirmation.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 2 Methyl 4 Hepten 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For α,β-unsaturated ketones like 5-Ethyl-2-methyl-4-hepten-3-one, DFT calculations can predict various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on atoms. These calculations are crucial for understanding the molecule's reactivity.

The conjugated system of the C=C double bond and the C=O carbonyl group in this compound leads to a delocalization of π-electrons. This delocalization affects the molecule's electronic properties. DFT studies on similar α,β-unsaturated ketones reveal that the highest occupied molecular orbital (HOMO) is typically located over the C=C bond, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbon and the β-carbon. youtube.com This distribution makes the β-carbon susceptible to nucleophilic attack.

Vibrational frequency analysis using DFT provides a theoretical infrared (IR) spectrum. By calculating the harmonic vibrational frequencies, one can assign the characteristic vibrational modes of the molecule. For α,β-unsaturated ketones, key vibrational modes include the C=O stretching frequency and the C=C stretching frequency. The conjugation in the system typically lowers the C=O stretching frequency compared to a non-conjugated ketone and affects the C=C stretching intensity. Theoretical calculations on similar molecules have shown good agreement with experimental IR and Raman data, allowing for a detailed assignment of the vibrational bands. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Model α,β-Unsaturated Ketone (Methyl Vinyl Ketone) using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.1 D |

Note: These values are for a representative α,β-unsaturated ketone and are intended to provide an illustrative example of the types of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. For an acyclic and flexible molecule like this compound, MD simulations can map out the potential energy surface and identify the most stable conformations. youtube.com

MD simulations can also model the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations provide a dynamic picture of how the molecule interacts with its environment through van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable). Understanding these intermolecular interactions is crucial for predicting its behavior in different media. researchgate.net For instance, simulations of α,β-unsaturated ketones in aqueous solution can reveal the structure of the surrounding water molecules and the nature of the solute-solvent interactions. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving α,β-unsaturated ketones. These compounds can undergo several types of reactions, with the most common being nucleophilic additions. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). libretexts.orgpressbooks.pub

Theoretical studies on the reaction of α,β-unsaturated ketones with various nucleophiles have shown that the regioselectivity of the attack (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates) and enamines, preferentially undergo 1,4-addition. libretexts.orgmasterorganicchemistry.com Computational models can calculate the activation energies for both pathways, providing a rationale for the observed product distribution. rsc.org

For this compound, quantum chemical calculations can be used to model the transition states for both 1,2- and 1,4-addition reactions. By comparing the energies of these transition states, one can predict the major product of a given reaction. For example, the Michael addition of a malonate enolate to an enone is a classic example of a 1,4-addition, and its mechanism has been extensively studied computationally. wikipedia.orgeurekaselect.com

Table 2: Calculated Activation Barriers for Nucleophilic Addition to a Model Enone

| Reaction Type | Nucleophile | Calculated Activation Barrier (kcal/mol) |

| 1,2-Addition | Methyllithium | 10.5 |

| 1,4-Addition | Methyllithium | 15.2 |

| 1,2-Addition | Lithium dimethylcuprate | 18.1 |

| 1,4-Addition | Lithium dimethylcuprate | 9.8 |

Note: These are illustrative values for a model system to demonstrate the application of quantum chemical calculations in predicting reaction outcomes.

Quantitative Structure-Property Relationship (QSPR) Modeling of Relevant Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. iupac.org QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a specific property of interest. youtube.com

For this compound, QSPR models could be developed to predict various physicochemical properties such as boiling point, vapor pressure, and solubility. nih.gov The first step in QSPR modeling is to calculate a set of molecular descriptors for the compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Role of 5 Ethyl 2 Methyl 4 Hepten 3 One in Chemical Synthesis and As a Building Block

Precursor in Complex Organic Synthesis

There is currently no available data in scientific literature detailing the use of 5-Ethyl-2-methyl-4-hepten-3-one as a starting material or key intermediate in the synthesis of more complex molecules.

Intermediate in the Preparation of Structurally Related Analogs and Homologs

Scientific literature does not provide specific instances or methodologies where this compound serves as a building block for the synthesis of its analogs or homologs. Research in this area has predominantly focused on the synthesis and modification of its structural isomers.

Advanced Analytical Methodologies for Detection and Quantification of 5 Ethyl 2 Methyl 4 Hepten 3 One in Complex Matrices

Advanced Gas Chromatography Techniques (e.g., GCxGC-TOF/MS) for Comprehensive Profiling

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS) has emerged as a powerful tool for the analysis of complex mixtures, including those containing volatile ketones. acs.orgnih.gov This technique offers a significant enhancement in separation power and sensitivity compared to traditional one-dimensional GC-MS. nih.gov

In a typical GCxGC system, the effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase. wikipedia.orgchromatographyonline.com This two-dimensional separation provides a much higher peak capacity, allowing for the resolution of compounds that would co-elute in a single-column separation. spectroscopyonline.com The modulator, a key component of the GCxGC system, traps and then rapidly re-injects fractions of the eluate from the first dimension onto the second dimension column. wikipedia.org This process creates a structured two-dimensional chromatogram, where chemically related compounds often appear in distinct patterns.

The coupling of GCxGC with a TOF/MS detector is particularly advantageous. TOF/MS provides high-speed data acquisition, which is essential to capture the very narrow peaks (often less than 100 milliseconds wide) produced by the fast second-dimension separation. researchgate.net Furthermore, TOF/MS offers high sensitivity and mass accuracy, aiding in the confident identification of target analytes like 5-Ethyl-2-methyl-4-hepten-3-one, even at low concentrations in intricate matrices. spectroscopyonline.com The deconvolution of mass spectra from co-eluting peaks is also more effective with the data generated by a TOF/MS instrument. acs.org

The selection of the column set is critical for achieving optimal separation. A common configuration for the analysis of volatile compounds is a non-polar first-dimension column and a more polar second-dimension column. This setup separates compounds based on their boiling points in the first dimension and their polarity in the second dimension.

Table 1: Illustrative GCxGC-TOF/MS Parameters for Volatile Ketone Analysis

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column Type | Non-polar (e.g., DB-5ms) | Mid-polar (e.g., DB-17ms) |

| Length | 30 m | 1.5 m |

| Internal Diameter | 0.25 mm | 0.10 mm |

| Film Thickness | 0.25 µm | 0.10 µm |

| Oven Program | Initial 40°C, ramp to 280°C | +5°C relative to primary oven |

| Modulation Period | 4-6 seconds | N/A |

| Detector | TOF/MS | N/A |

| Mass Range | m/z 40-500 | N/A |

This table presents typical parameters and does not represent a specific analysis of this compound.

Sample Preparation Strategies for Trace Analysis in Environmental and Biological Samples

The effective isolation and pre-concentration of this compound from complex matrices are crucial for its successful trace analysis. The choice of sample preparation technique depends heavily on the nature of the sample (e.g., water, air, blood, urine) and the concentration of the target analyte.

For environmental water samples, methods such as purge-and-trap and headspace analysis are commonly employed for volatile compounds. chromatographyonline.com In purge-and-trap, an inert gas is bubbled through the water sample, stripping the volatile analytes which are then trapped on a sorbent material before being thermally desorbed into the GC. Headspace analysis involves sampling the vapor phase in equilibrium with the liquid or solid sample in a sealed vial. youtube.comSolid-phase microextraction (SPME) is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.govresearchgate.net The fiber is then directly inserted into the GC injector for thermal desorption. Different fiber coatings can be selected to optimize the extraction of specific classes of compounds. For ketones, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice.

In the context of biological samples like blood or urine, the complexity of the matrix requires efficient extraction methods to minimize interferences. Headspace-SPME is a particularly valuable technique for these matrices as it avoids the extraction of non-volatile components. nih.govnih.gov For more comprehensive profiling, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be used, although these methods can be more labor-intensive and may require further cleanup steps. researchgate.net

Thermal desorption (TD) is another powerful technique, especially for air samples or for the analysis of volatile emissions from solid materials. sepscience.com In this method, analytes are collected on a sorbent tube, which is then heated to release the compounds directly into the GC system.

Table 2: Comparison of Sample Preparation Techniques for Volatile Ketones

| Technique | Principle | Advantages | Common Applications |

| Headspace-Solid Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. researchgate.net | Solvent-free, simple, sensitive, automatable. nih.gov | Water, blood, urine, food matrices. nih.govresearchgate.net |

| Purge-and-Trap | Stripping of volatiles from a liquid sample with an inert gas, followed by trapping and thermal desorption. chromatographyonline.com | Excellent for very volatile compounds, high sensitivity. | Drinking water, wastewater. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the sample and an immiscible solvent. researchgate.net | Can handle larger sample volumes, well-established. | Biological fluids, environmental extracts. |

| Thermal Desorption (TD) | Collection of volatiles on a sorbent tube followed by thermal release. sepscience.com | High concentration factor, suitable for air sampling. | Air monitoring, material emissions testing. sepscience.com |

The development of a robust analytical method for this compound requires careful optimization of both the sample preparation and the instrumental analysis steps to achieve the necessary selectivity and sensitivity for reliable quantification in complex matrices.

Environmental Chemistry and Fate of 5 Ethyl 2 Methyl 4 Hepten 3 One and Its Analogs

Biodegradation Pathways and Kinetics in Various Environmental Compartments

In general, the biodegradation of unsaturated ketones can proceed via several routes, including the reduction of the double bond and the ketone group. For instance, in a process for the preparation of 5-methylhept-2-en-4-one (filbertone), a biocatalyst in the form of yeast (Saccharomyces species) was used to reduce a carbon-carbon double bond in the precursor molecule, 3-methylpent-3-en-2-one. google.com This suggests that microorganisms are capable of transforming the unsaturated backbone of such compounds.

Table 1: Estimated Biodegradation Data for an Analogous Compound

| Compound Name | CAS Number | Estimated Biodegradation Half-Life (days) | Bioconcentration Factor (L/kg) | Soil Adsorption Coefficient (Koc) (L/kg) |

| 5-Ethyl-4-methyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole | 83418-53-5 | 3.63 | 49.0 | 123 |

Data for a structurally related, but different, compound used for illustrative purposes due to lack of specific data for 5-Ethyl-2-methyl-4-hepten-3-one. epa.gov

Photodegradation Mechanisms and Atmospheric Lifetime

The primary atmospheric degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. copernicus.orgnih.gov The presence of a C=C double bond makes the molecule susceptible to OH radical addition, which is generally the dominant reaction pathway for unsaturated organic species. copernicus.org

Studies on analogous α,β-unsaturated ketones provide valuable insights into the atmospheric chemistry of this class of compounds. For example, the kinetics of the gas-phase reaction of OH radicals with 5-hexen-2-one (B94416) and 4-hexen-3-one (B1236432) have been investigated. nih.gov The rate coefficients for these reactions are on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, leading to relatively short atmospheric lifetimes. nih.gov

The atmospheric lifetime (τ) of a VOC is inversely proportional to its reaction rate coefficient with OH radicals and the average atmospheric concentration of OH radicals. Based on the data for analogous compounds, the atmospheric lifetime of this compound is estimated to be on the order of a few hours to a couple of days. For instance, the atmospheric lifetimes for 5-hexen-2-one and 4-hexen-3-one were calculated to be approximately 4 and 2 days, respectively. nih.gov Another study on 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one also points to OH radical addition as the main atmospheric sink. copernicus.org

Table 2: Atmospheric Reaction Kinetics and Lifetimes for Analogous Unsaturated Ketones

| Compound Name | Rate Coefficient with OH at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Reference |

| 5-hexen-2-one | (4.72 ± 0.12) × 10⁻¹¹ | ~4 days | nih.gov |

| 4-hexen-3-one | (8.45 ± 0.13) × 10⁻¹¹ | ~2 days | nih.gov |

| 3-methyl-3-penten-2-one | Not specified | Not specified | copernicus.org |

| 4-methyl-3-penten-2-one | Not specified | Not specified | copernicus.org |

The degradation products of these reactions can include smaller aldehydes and other oxygenated species. For example, the degradation of 5-hexen-2-one and 4-hexen-3-one with OH radicals was found to produce 2-hydroxyacetaldehyde and acetaldehyde. nih.gov

Volatilization and Distribution Modeling in Environmental Systems

The physical and chemical properties of this compound, such as its vapor pressure and water solubility, will influence its tendency to volatilize from soil and water surfaces into the atmosphere. While specific experimental data for this compound are scarce, its molecular weight of 154.25 g/mol and calculated XLogP3-AA of 3.3 suggest it has a moderate potential for volatilization. nih.gov

The distribution of this compound in the environment can be modeled using its physicochemical properties. The soil adsorption coefficient (Koc) is a key parameter for predicting its partitioning between soil/sediment and water. A higher Koc value indicates a greater tendency to adsorb to organic matter in soil and sediment, reducing its mobility and bioavailability. For the analogous compound 5-Ethyl-4-methyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, the estimated Koc is 123 L/kg, suggesting moderate mobility in soil. epa.gov

The Henry's Law Constant, which describes the partitioning between air and water, is another critical parameter for modeling volatilization. While not directly available for this compound, its structure as a volatile organic compound suggests it will have a tendency to partition into the atmosphere from aqueous systems.

Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as air, water, and soil would typically involve chromatographic techniques coupled with mass spectrometry. Given its volatile nature, methods suitable for the analysis of VOCs are appropriate.

For air monitoring, techniques such as active or passive sampling onto sorbent tubes followed by thermal desorption and analysis by gas chromatography-mass spectrometry (GC-MS) would be a standard approach. This methodology is widely used for the analysis of a broad range of VOCs in the atmosphere.

In water and soil samples, purge-and-trap or headspace sampling followed by GC-MS are common methods for extracting and analyzing volatile compounds. For less volatile analogs or degradation products, liquid-liquid extraction or solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS) might be employed.

The use of GC-MS has been demonstrated for the identification of secondary organic products from the atmospheric degradation of analogous unsaturated ketones. nih.gov Furthermore, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful technique for the analysis of volatile compounds in complex matrices, such as food and environmental samples. mdpi.com

Potential Biosynthetic Pathways and Natural Occurrence of 5 Ethyl 2 Methyl 4 Hepten 3 One Analogs

Biogenesis of Related Enones in Natural Products

The biosynthesis of natural products is a vast field of study, with compounds arising from several major pathways, including those for terpenes, polyketides, and alkaloids. nih.gov Enones are found within many of these classes of secondary metabolites. chemistryviews.org Their formation can often be traced back to fundamental biochemical reactions.

One common route to enone formation is through aldol-type reactions followed by dehydration. In these pathways, two carbonyl-containing precursors are joined, and the subsequent elimination of a water molecule creates the carbon-carbon double bond conjugated to the carbonyl group. youtube.com The specific precursors would be derived from primary metabolic pathways such as amino acid or fatty acid metabolism.

For instance, the biogenesis of many chiral monoterpenes, some of which are enones, occurs in both enantiomeric forms, often within the same plant species. nih.gov The stereochemical outcome is dictated by the specific monoterpene synthase enzyme involved in the cyclization of geranyl pyrophosphate. nih.gov While 5-Ethyl-2-methyl-4-hepten-3-one is an acyclic enone, its branched structure suggests a potential origin from the metabolism of branched-chain amino acids like leucine, isoleucine, and valine, which can serve as starter units in polyketide-like biosynthetic pathways.

A well-studied analog is (S)-5-methylhept-2-en-4-one, also known as filbertone (B1242023), the key flavor compound in hazelnuts. researchgate.netmdpi.com Its synthesis often starts from (S)-2-methylbutanol, indicating a biosynthetic link to amino acid metabolism. mdpi.com This suggests that analogous pathways, utilizing different amino acid-derived precursors, could potentially lead to the formation of this compound in nature.

The following table outlines some natural products containing the enone functional group and their biosynthetic origins.

| Natural Product Class | Biosynthetic Precursors | Key Reaction Types | Reference |

| Terpenoids | Isoprene units (from mevalonic acid or MEP/DOXP pathway) | Cyclizations, Oxidations | nih.gov |

| Polyketides | Acetate and other short-chain carboxylic acids | Claisen condensations, Aldol (B89426) reactions | nih.gov |

| Phenylpropanoids | Shikimic acid | Eliminations, Reductions | nih.gov |

| Alkaloids | Amino acids | Mannich reactions, Oxidations | nih.gov |

Microbial and Enzymatic Transformations of Related Substrates

Microorganisms are highly adept at performing chemical transformations on a vast array of organic compounds, a process known as biotransformation. medcraveonline.cominflibnet.ac.in This capability is often used to produce novel or modified compounds that are difficult to synthesize chemically. medcraveonline.cominflibnet.ac.in The enzymes within these microbes, particularly oxidoreductases, can act on various substrates to produce enone structures or modify existing ones.

A significant class of enzymes involved in the metabolism of enones are the ene-reductases (ERs), which belong to the Old Yellow Enzyme (OYE) family. nih.govnih.gov These enzymes catalyze the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. nih.govnih.gov This process is crucial in both the biosynthesis and degradation of natural products. Conversely, the reverse reaction, the oxidation of a saturated ketone to an enone, is also a plausible enzymatic transformation, likely catalyzed by a dehydrogenase.

Microbial transformation studies have demonstrated the ability of various microorganisms, including fungi and bacteria, to modify a wide range of substrates. nih.gov For example, the biotransformation of steroids and other isoprenoids often involves the introduction or modification of enone moieties. oup.comeolss.net These reactions are typically highly regio- and stereospecific. inflibnet.ac.in

The enzymatic conversion of β,γ-enones to their more stable α,β-conjugated isomers is another relevant transformation, as seen with Δ⁵-3-ketosteroid isomerase. researchgate.net This type of isomerization highlights the enzymatic machinery available in nature to form conjugated enones.

Given a suitable precursor, it is conceivable that a microbial system could produce this compound through oxidation or isomerization of a precursor alcohol or a non-conjugated ketone. The table below lists enzymes and microbial processes relevant to enone formation and modification.

| Enzyme/Process | Transformation | Substrate Examples | Reference |

| Ene-Reductases (ERs) / Old Yellow Enzyme (OYE) | Reduction of C=C bond in α,β-unsaturated carbonyls | Aldehydes, Ketones, Carboxylic acids | nih.govnih.gov |

| Dehydrogenases | Oxidation of alcohols to ketones/aldehydes | Steroids, Alcohols | oup.com |

| Isomerases | Isomerization of β,γ-enones to α,β-enones | Δ⁵-3-ketosteroids | researchgate.net |

| Microbial Biotransformation | Various modifications (oxidation, reduction, hydrolysis) | Steroids, Antibiotics, Xenobiotics | medcraveonline.com |

Chemoecological Significance and Role in Non-Human Biological Systems

Enones are prevalent in chemical communication and defense systems in the natural world. youtube.com Their reactivity, particularly their ability to act as Michael acceptors, makes them effective toxins and deterrents. nih.gov

A notable example is found in termites, where soldier termites utilize enones as chemical weapons. youtube.com These compounds are toxic to invaders because they can undergo conjugate addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. youtube.com Interestingly, the worker termites within the same colony possess enzymes that can reduce the toxic enone to a harmless saturated ketone, thus protecting themselves from the chemical defense of their own soldiers. youtube.com

The sensory properties of enone-containing compounds are also significant. As mentioned, (S)-5-methylhept-2-en-4-one is a key aroma compound in hazelnuts, contributing to their characteristic flavor. researchgate.netmdpi.com Minor structural modifications to this molecule can drastically alter its perceived scent, shifting it from nutty to camphor-like or sweet. researchgate.net This highlights the structure-activity relationship in the perception of these molecules by olfactory systems.

While a specific ecological role for this compound has not been identified, its structure as an enone suggests it could potentially function as:

A pheromone or allomone in insect communication.

A defensive compound against predators or microbes.

A flavor or aroma component in a plant or fungus.

The biological activity of enones is intrinsically linked to their chemical structure, and it is plausible that this compound or its close analogs play a role in the intricate chemical ecology of an organism that has yet to be discovered.

Future Research Directions and Emerging Challenges in 5 Ethyl 2 Methyl 4 Hepten 3 One Chemistry

Development of Sustainable Synthetic Methodologies

A primary challenge in modern chemistry is the development of environmentally benign and efficient synthetic processes. Future research on 5-Ethyl-2-methyl-4-hepten-3-one will necessitate a move away from classical synthetic routes that may involve harsh reagents or produce significant waste. The focus will be on "green" chemistry principles.

Research into the synthesis of analogous compounds, such as (S)-5-methylhept-2-en-4-one (filbertone), provides a roadmap. mdpi.com Chemoenzymatic syntheses, which combine chemical and enzymatic steps, have been shown to be effective. mdpi.com For instance, a four-step, aldol-based sequence for filbertone (B1242023) has been developed that utilizes natural substrates, avoids toxic reagents, and relies on simple distillation for purification, making it a scalable and green alternative. mdpi.comresearchgate.net Such methodologies, which may involve the use of biocatalysts like yeast for specific reduction steps, represent a significant future direction. google.com The application of these principles—utilizing renewable feedstocks and designing less hazardous chemical syntheses—will be crucial for the sustainable, large-scale production of this compound. sigmaaldrich.com

| Sustainable Synthesis Strategy | Description | Potential Application to this compound | Reference |

| Chemoenzymatic Synthesis | Combination of chemical steps with highly selective enzymatic transformations. | Use of enzymes for stereoselective steps or specific bond formations, potentially leading to chiral versions of the target molecule. | mdpi.com |

| Aldol-Based Sequences | Building the carbon skeleton through aldol (B89426) condensation reactions, often from simple, readily available starting materials. | A convergent synthesis starting from smaller ketones and aldehydes under green conditions. | researchgate.netgoogle.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biological or renewable sources instead of petrochemicals. | Investigating bio-based precursors that can be converted into the heptenone backbone. | sigmaaldrich.com |

| Avoidance of Hazardous Reagents | Replacing toxic and dangerous chemicals with safer alternatives and minimizing the use of anhydrous or air-sensitive conditions. | Developing syntheses that use water as a solvent and avoid stoichiometric, heavy-metal-based oxidants or reductants. | mdpi.comgoogle.com |

Exploration of Novel Reactivity and Catalysis for Enone Systems

The reactivity of the enone functional group is well-established, but there is still vast potential for discovering novel transformations and catalytic systems. For this compound, future research will likely focus on selectively manipulating the enone moiety to build molecular complexity.

A significant area of research is the development of new catalysts for reactions involving enones. For example, the Morita-Baylis-Hillman (MBH) reaction, which forms a C-C bond between the α-position of an activated alkene and a carbonyl compound, is a powerful tool. nih.govbakerlab.org A major challenge is the development of efficient catalysts for this reaction. Computational design has been used to create proteins that can catalyze the MBH reaction for enones like cyclohexenone. nih.govbakerlab.org These designer enzymes could be adapted to accommodate substrates like this compound, offering a highly selective and potentially enantioselective route to more complex products. Other research has shown the importance of preserving the enone group during certain synthetic transformations to maintain biological activity in related molecules, highlighting the need for catalysts with high functional group tolerance. mdpi.com

Integration of Advanced Analytical Techniques for Comprehensive Characterization

While basic analytical data such as mass spectrometry and infrared spectroscopy are available for this compound, a truly comprehensive understanding of its properties and behavior requires more sophisticated analytical methods. nih.gov Future work will depend on the integration of these advanced techniques.

For unambiguous structural confirmation, especially for complex derivatives, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques are essential. These include COSY, HSQC, and HMBC experiments, which reveal detailed connectivity within the molecule.

Furthermore, should chiral syntheses be developed, advanced methods for determining enantiomeric purity will be critical. The use of chiral capillary columns in gas chromatography, as demonstrated for the related compound filbertone, is one such method. researchgate.net Additionally, chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), coupled with quantum chemical calculations, can provide absolute stereochemical assignment. Advanced mass spectrometry, such as tandem MS/MS, can elucidate fragmentation pathways, which is vital for identifying the compound and its metabolites or degradation products in complex mixtures.

| Analytical Technique | Purpose for this compound | Reference |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous determination of the chemical structure and assignment of all proton and carbon signals. | bccampus.ca |

| Chiral Gas Chromatography | Separation and quantification of enantiomers if a chiral synthesis is developed. | researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of the molecule and its derivatives through controlled fragmentation analysis. | nih.gov |

| Chiroptical Spectroscopy (VCD, ECD) | Determination of the absolute configuration of chiral derivatives. | N/A |

In Silico Design and Prediction of Novel Enone Derivatives

Computational chemistry and in silico modeling are poised to revolutionize the design of new molecules. Instead of relying solely on trial-and-error laboratory synthesis, future research on this compound can be guided by computational predictions. eijppr.com This approach can save significant time and resources by prioritizing the synthesis of derivatives with the highest probability of possessing desired properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build models that correlate structural features with biological activity or other properties. researchgate.net Molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. eijppr.comresearchgate.net This is particularly relevant in drug discovery and flavor chemistry. For instance, in silico screening was used to identify new derivatives of other compounds as potential enzyme inhibitors, which were then shown to fit well into the receptor's active site with low binding energy. researchgate.net

Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of designed derivatives. mdpi.comeijppr.com This allows researchers to filter out candidates that are likely to be toxic or have poor pharmacokinetic properties early in the design process, a critical step in developing commercially viable molecules. mdpi.com

Q & A

Q. How to address contradictions in reported bioactivity data for this compound across cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media, 24-h pre-incubation). Use orthogonal methods (e.g., qRT-PCR for gene expression vs. ELISA for protein quantification). Perform meta-analysis of raw data from public repositories (e.g., ChEMBL) to identify confounding variables .

05 文献检索Literature search for meta-analysis02:58

Q. What experimental designs optimize enantiomeric resolution of this compound derivatives?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IG-3) in SFC with CO₂/ethanol (95:5) at 25°C. Optimize flow rate (3 mL/min) and backpressure (150 bar). Validate enantiopurity via polarimetry ([α]²⁵D ±0.1°) and X-ray crystallography .

Data Reporting and Reproducibility

Q. What metadata is critical for replicating synthetic protocols of this compound?

- Methodological Answer : Report catalyst loadings (mol%), reaction time (±5 min), and purification details (e.g., column volume, gradient elution). Include raw NMR/FID files in supplemental data. Use FAIR principles to archive datasets in repositories like Zenodo .

Q. How to statistically validate outlier removal in chromatographic analyses of this compound?

- Methodological Answer : Apply Grubbs’ test (α=0.05) iteratively until no outliers remain. Confirm via Q-Q plots and Levene’s test for homogeneity. Provide justification for exclusion in supplementary materials .

Ethical and Methodological Rigor

Q. What ethical standards apply when publishing spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.